molecular formula C6H12ClNO3 B2693880 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1955493-30-7

4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B2693880
CAS RN: 1955493-30-7
M. Wt: 181.62
InChI Key: RZGXNFGNTRVIGN-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1955493-30-7 . It has a molecular weight of 181.62 and is typically stored at 4 degrees Celsius . The compound is usually in powder form .


Synthesis Analysis

The synthesis of 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride and similar compounds often involves the use of the pyrrolidine ring, a nitrogen heterocycle . This ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO3.ClH/c1-6(5(9)10)2-4(8)3-7-6;/h4,7-8H,2-3H2,1H3,(H,9,10);1H . This indicates that the compound has a five-membered pyrrolidine ring, which contributes to the stereochemistry of the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride are not mentioned in the search results, pyrrolidine compounds are known to be versatile in drug discovery . They can be used to generate structural diversity .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.62 . It is typically stored at 4 degrees Celsius and is usually in powder form .

Scientific Research Applications

Catalytic Asymmetry in Organic Synthesis

4-Hydroxy-2-methylpyrrolidine derivatives, closely related to "4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride," have been investigated for their catalytic properties in asymmetric synthesis. For instance, densely substituted L-Proline esters, which are analogs of the 4-hydroxypyrrolidine structure, have been utilized as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This underscores the potential of pyrrolidine derivatives in modulating asymmetric chemoselective reactions, offering a pathway to develop novel organocatalysts for synthetic chemistry (Ruiz-Olalla et al., 2015).

Antibacterial Agents Development

The synthesis and antibacterial activity of pyridonecarboxylic acids, incorporating a pyrrolidine structure similar to the compound , highlight the role of such derivatives in medicinal chemistry. These compounds, through modifications at the pyrrolidine moiety, exhibit significant antibacterial properties, marking them as promising candidates for further biological study and potential therapeutic applications (Egawa et al., 1984).

Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Research on the reactivity of chelated 4-hydroxypyrrolidine-2-carboxylic acid with metal ions, such as cobalt(III), demonstrates the compound's versatility in forming complex structures. This work provides a foundation for exploring metal-organic frameworks (MOFs) and the development of novel coordination compounds with potential applications in catalysis, separation, and sensing technologies (Hammershøi et al., 1991).

Medicinal Chemistry and Drug Design

The exploration of 4-fluoropyrrolidine derivatives as synthons in medicinal chemistry, particularly for dipeptidyl peptidase IV inhibitors, showcases the broad applicability of pyrrolidine-based compounds in drug development. These efforts underscore the utility of such derivatives in synthesizing compounds with enhanced medicinal properties, including inhibitors with potential applications in treating various diseases (Singh & Umemoto, 2011).

Synthetic Routes and Chemical Transformations

The compound has also been implicated in the development of synthetic methodologies, such as the transformation of isoxazoles to pyrrole derivatives under specific catalytic conditions. This research highlights the potential of pyrrolidine-based compounds in facilitating novel chemical transformations, offering new synthetic pathways for the generation of complex heterocyclic structures (Galenko et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for this compound are not mentioned in the search results, the use of pyrrolidine compounds in drug discovery is a promising area of research . The ability to generate structural diversity with these compounds makes them valuable tools for medicinal chemists .

properties

IUPAC Name

4-hydroxy-2-methylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-6(5(9)10)2-4(8)3-7-6;/h4,7-8H,2-3H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGXNFGNTRVIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1955493-30-7
Record name 4-hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride
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